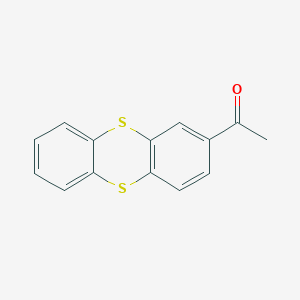

Ethanone, 1-(2-thianthrenyl)-

Description

Thianthrene refers to a bicyclic structure with two benzene rings connected by two sulfur atoms. However, several ethanone derivatives with thiophene (a five-membered sulfur-containing heterocycle) are documented.

Propriétés

Numéro CAS |

14812-64-7 |

|---|---|

Formule moléculaire |

C14H10OS2 |

Poids moléculaire |

258.4 g/mol |

Nom IUPAC |

1-thianthren-2-ylethanone |

InChI |

InChI=1S/C14H10OS2/c1-9(15)10-6-7-13-14(8-10)17-12-5-3-2-4-11(12)16-13/h2-8H,1H3 |

Clé InChI |

XLKTXBRNWCHYAS-UHFFFAOYSA-N |

SMILES canonique |

CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3S2 |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Data Limitations and Discrepancies

- Boiling Point Variability: For 1-(2-thienyl)ethanone, NIST reports conflicting boiling points (379.20 K vs. 486.20 K), possibly due to measurement conditions or impurities .

- Unreported Data : Several analogs (e.g., thiazole derivatives) lack comprehensive thermodynamic or safety profiles, necessitating further study .

Q & A

Q. What analytical techniques are recommended for structural elucidation and purity assessment of Ethanone, 1-(2-thianthrenyl)- in synthetic samples?

To confirm the structure and purity of Ethanone, 1-(2-thianthrenyl)-, researchers should employ a combination of chromatographic and spectroscopic methods:

- Gas Chromatography (GC): Use non-polar columns (e.g., SE-30, OV-101) with temperature programming (e.g., 70°C to 250°C at 5°C/min) to determine retention indices and assess purity. Polar columns like DB-Wax can resolve isomers or closely related derivatives .

- Mass Spectrometry (MS): Electron ionization (EI)-MS provides fragmentation patterns for structural confirmation. Cross-reference observed peaks (e.g., molecular ion at m/z 154 for thiophene analogs) with NIST spectral libraries .

- Infrared (IR) Spectroscopy: Characterize functional groups (e.g., ketone C=O stretch near 1700 cm⁻¹) using solutions in CCl₄ or CS₂, as detailed in Coblentz Society protocols .

Q. What are the critical safety considerations when handling Ethanone, 1-(2-thianthrenyl)- in laboratory environments?

While direct toxicological data for this compound are limited, extrapolation from structurally related thiophene derivatives (e.g., 1-(2-thienyl)-ethanone) suggests:

- Exposure Mitigation: Avoid inhalation of vapors or dust (use fume hoods) and minimize skin contact (wear nitrile gloves and lab coats) .

- Emergency Protocols: In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention. Maintain access to safety data sheets (SDS) for analogs like CAS 88-15-3 .

- Environmental Precautions: Dispose of waste via approved hazardous waste channels due to potential sulfur-containing byproducts .

Advanced Research Questions

Q. How can discrepancies in thermodynamic data (e.g., boiling points) for Ethanone, 1-(2-thianthrenyl)- be systematically addressed?

Discrepancies in reported values (e.g., boiling points varying by ±0.2 K) may arise from differences in experimental conditions or impurities. To resolve these:

- Validate Purity: Use high-resolution GC or HPLC to ensure sample homogeneity before measurement .

- Standardize Methods: Follow protocols from NIST Standard Reference Data, which specify temperature calibration and pressure controls for phase-change studies .

- Cross-Reference Datasets: Compare results with structurally similar compounds (e.g., 1-(2-furanyl)-ethanone, Tboil 340 K) to identify outliers .

Q. What mechanistic studies can elucidate the electronic interactions between the thianthrenyl group and the ketone moiety in Ethanone, 1-(2-thianthrenyl)-?

The electron-withdrawing/donating effects of the thianthrenyl substituent can be investigated via:

- Spectroscopic Analysis:

- Nuclear Magnetic Resonance (NMR): Compare <sup>13</sup>C NMR chemical shifts of the carbonyl carbon with analogs (e.g., 1-(2-thienyl)-ethanone) to assess electronic perturbations .

- UV-Vis Spectroscopy: Monitor π→π* transitions in the thianthrenyl ring to evaluate conjugation with the ketone group .

Notes on Data Reliability

- Primary Sources: Prioritize data from NIST Standard Reference Databases (e.g., SRD 69) and peer-reviewed journals, avoiding unverified platforms .

- Structural Analogues: Where direct data for Ethanone, 1-(2-thianthrenyl)- are lacking, methodologies for thiophene or furan derivatives (e.g., CAS 1192-62-7) may be adapted with caution .

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.